molecular formula C32H36N4O3 B1666974 Bibs 39 CAS No. 133085-33-3

Bibs 39

Cat. No.: B1666974
CAS No.: 133085-33-3
M. Wt: 524.7 g/mol
InChI Key: OLQFKFSAJNUOPT-UHFFFAOYSA-N
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Description

BIBS 39, also known by its chemical name 4’-((2-butyl-6-(3-cyclohexylureido)-1H-benzo[d]imidazol-1-yl)methyl)-[1,1’-biphenyl]-2-carboxylic acid, is a nonpeptide angiotensin II receptor antagonist. It has a molecular weight of 524.66 g/mol and is primarily used in scientific research for its ability to selectively block angiotensin II receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIBS 39 involves multiple steps, starting with the preparation of the benzimidazole core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reagents, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

BIBS 39 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific research applications .

Scientific Research Applications

BIBS 39 is widely used in scientific research due to its ability to selectively block angiotensin II receptors. Its applications include:

Mechanism of Action

BIBS 39 exerts its effects by selectively binding to and blocking angiotensin II receptors, specifically the AT1 and AT2 subtypes. This inhibition prevents angiotensin II from exerting its vasoconstrictive and hypertensive effects, leading to a decrease in blood pressure. The compound’s selectivity for the AT1 receptor is particularly significant, as this receptor mediates most of the known effects of angiotensin II .

Comparison with Similar Compounds

BIBS 39 is often compared with other angiotensin II receptor antagonists, such as BIBS 222 and DuP 753. While this compound and BIBS 222 both exhibit high selectivity for the AT1 receptor, BIBS 222 has a longer duration of action. DuP 753, on the other hand, is more selective for the AT1 receptor but has a more complex hemodynamic profile .

List of Similar Compounds

Properties

IUPAC Name

2-[4-[[2-butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N4O3/c1-2-3-13-30-35-28-19-18-25(34-32(39)33-24-9-5-4-6-10-24)20-29(28)36(30)21-22-14-16-23(17-15-22)26-11-7-8-12-27(26)31(37)38/h7-8,11-12,14-20,24H,2-6,9-10,13,21H2,1H3,(H,37,38)(H2,33,34,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLQFKFSAJNUOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2)NC(=O)NC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157943
Record name Bibs 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

524.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133085-33-3
Record name Bibs 39
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133085333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bibs 39
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIBS-39
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV95PEF62M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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